
4-(6-Phenylpyridazin-3-yl)-1,4-diazepane-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Phenylpyridazin-3-yl)-1,4-diazepane-1-sulfonyl fluoride is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound features a unique combination of a pyridazine ring, a diazepane ring, and a sulfonyl fluoride group, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 4-(6-Phenylpyridazin-3-yl)-1,4-diazepane-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of a phenyl-substituted hydrazine with a suitable dicarbonyl compound to form the pyridazine ring . The diazepane ring is then introduced through a cyclization reaction involving a suitable diamine. Finally, the sulfonyl fluoride group is added using a sulfonylating agent such as sulfonyl chloride in the presence of a fluoride source .
Analyse Chemischer Reaktionen
4-(6-Phenylpyridazin-3-yl)-1,4-diazepane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
4-(6-Phenylpyridazin-3-yl)-1,4-diazepane-1-sulfonyl fluoride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(6-Phenylpyridazin-3-yl)-1,4-diazepane-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition . This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
4-(6-Phenylpyridazin-3-yl)-1,4-diazepane-1-sulfonyl fluoride can be compared with other pyridazine derivatives, such as:
Pyridazinone: Known for its anti-inflammatory and analgesic properties.
Pyridaben: An acaricide used in agriculture.
Norflurazon: A herbicide used to control weeds.
The uniqueness of this compound lies in its combination of a pyridazine ring with a diazepane ring and a sulfonyl fluoride group, which imparts distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
4-(6-phenylpyridazin-3-yl)-1,4-diazepane-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2S/c16-23(21,22)20-10-4-9-19(11-12-20)15-8-7-14(17-18-15)13-5-2-1-3-6-13/h1-3,5-8H,4,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGNVZSCAONDLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)F)C2=NN=C(C=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride](/img/structure/B2405843.png)
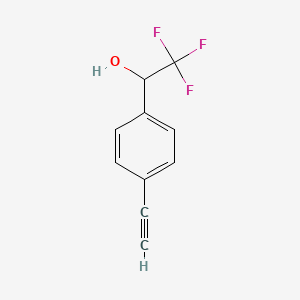
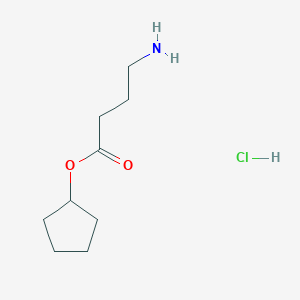
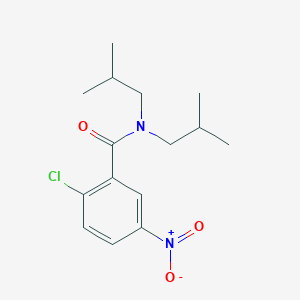
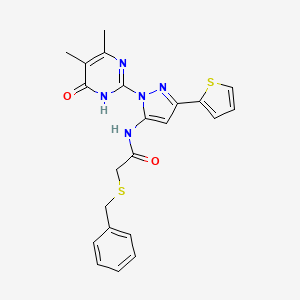
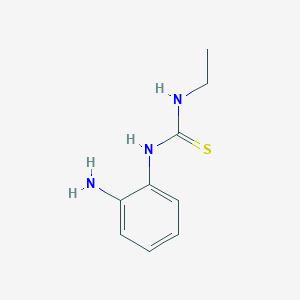
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2405852.png)
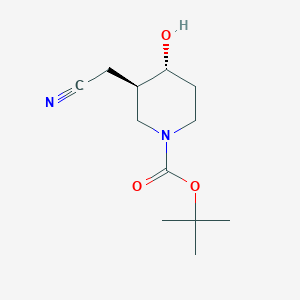
![4-[(4-fluorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2405855.png)
![2-ethyl-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2405856.png)
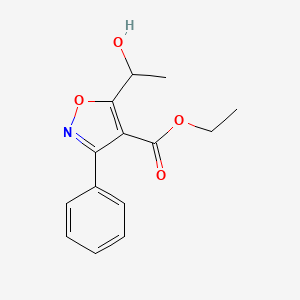
![methyl 4-[(3-chloro-4-methoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B2405860.png)


